molecular formula C23H28N2O3 B12708926 Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate CAS No. 87849-05-6

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate

Cat. No.: B12708926
CAS No.: 87849-05-6
M. Wt: 380.5 g/mol
InChI Key: ZRPSDVVHVWUPEC-OUKQBFOZSA-N
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Description

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling with the hydroxyphenyl group. The final step involves the esterification of the acrylate group under controlled conditions to ensure the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)propanoate
  • Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)butanoate

Uniqueness

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

87849-05-6

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

methyl (E)-3-[6-[1-hydroxy-1-(4-methylphenyl)-3-pyrrolidin-1-ylpropyl]pyridin-2-yl]prop-2-enoate

InChI

InChI=1S/C23H28N2O3/c1-18-8-10-19(11-9-18)23(27,14-17-25-15-3-4-16-25)21-7-5-6-20(24-21)12-13-22(26)28-2/h5-13,27H,3-4,14-17H2,1-2H3/b13-12+

InChI Key

ZRPSDVVHVWUPEC-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)/C=C/C(=O)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)C=CC(=O)OC)O

Origin of Product

United States

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